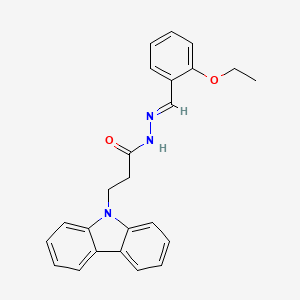

3-(9H-咔唑-9-基)-N'-[(E)-(2-乙氧基苯基)甲亚乙基)丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

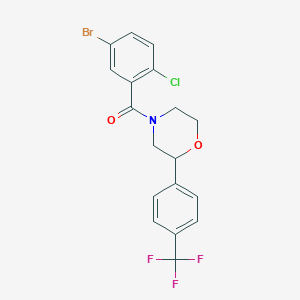

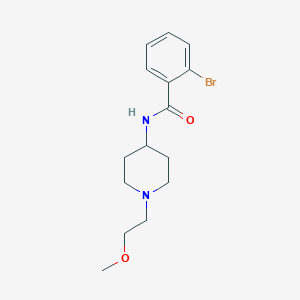

“3-(9H-carbazol-9-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide” is a heterocyclic derivative . It is mainly used as an intermediate for synthetic materials . It can be used as a charge transporting material as it exhibits high charge carrier mobility and photochemical stability .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, phenylhydrazine is condensed with cyclohexanone to form the corresponding imine. This is followed by a hydrochloric acid-catalyzed rearrangement reaction and ring-closing reaction to form tetrahydrocarbazole . In another method, a mixture of the ethyl 3-(9H-carbazol-9-yl)propanoate and hydrazine in ethanol is heated under reflux for several hours .Molecular Structure Analysis

The molecular formula of “3-(9H-carbazol-9-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide” is C24H23N3O2 . The average mass is 385.458 Da and the monoisotopic mass is 385.179016 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One of the main physical mechanisms driving the resistive switching has been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport .科学研究应用

神经退行性疾病治疗

一项研究重点关注新希夫碱的合成和生物信息学表征,包括与指定化合物相关的衍生物,以期在脑部疾病,特别是阿尔茨海默病中应用。对这些化合物的药物、药代动力学、药效动力学和药物基因组学特性进行了评估。该研究强调了这些化合物作为神经精神药物的潜力,显示出在治疗神经退行性疾病方面的前景 (Avram et al., 2021)。

抗癌活性

对新型 3-[(4-甲氧基苯基)氨基]丙烷肼衍生物的研究证明了其显着的抗氧化和抗癌活性。与已知的抗氧化剂和抗癌剂相比,这些与指定化学结构相关的化合物对人胶质母细胞瘤和三阴性乳腺癌细胞系表现出增强的细胞毒性。这表明它们在癌症治疗中作为治疗剂的潜力 (Tumosienė et al., 2020)。

光学性质和荧光猝灭

已经研究了含咔唑的推拉式生色团的光学性质和荧光猝灭,揭示了它们在溶剂变色性质中的潜力,并作为测定表面活性剂临界胶束浓度的探针。这些发现表明了该化合物在光物理研究和材料科学应用中的用途 (Asiri et al., 2017)。

抗菌剂

另一项研究探索了基于 6-氯-9H-咔唑衍生物和 1,3,4-恶二唑骨架的新型抗菌剂的设计、合成和体外表征。合成的化合物表现出良好的抗菌活性,其中一些对铜绿假单胞菌生物膜表现出优异的抗生物膜活性。这些发现突出了该化合物在开发新的抗菌治疗中的潜力 (Bordei (Telehoiu) et al., 2020)。

作用机制

属性

IUPAC Name |

3-carbazol-9-yl-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-29-23-14-8-3-9-18(23)17-25-26-24(28)15-16-27-21-12-6-4-10-19(21)20-11-5-7-13-22(20)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXXQGMIUOJCPP-KOEQRZSOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)

![Butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2670437.png)